Welcome to the BenchChem Online Store!
molecular formula C14H21N3O B8319133 [5-(Aminomethyl)-1-isopentyl-benzimidazol-2-yl]methanol

[5-(Aminomethyl)-1-isopentyl-benzimidazol-2-yl]methanol

Cat. No. B8319133
M. Wt: 247.34 g/mol
InChI Key: WVQXODMPBRPOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06919331B2

Procedure details

To a solution 2-benzyloxymethyl-1-(3-methyl-butyl)-1H-benzoimidazole-5-carbonitrile (1.12 g, 3.36 mmol) in methanol (50 mL) and concentrated HCl (2.5 mL) was added 10% Pd/C (120 mg). This mixture was rocked under a hydrogen atmosphere in a Parr shaker(45 psi) for 48 hrs. The catalyst was removed by filtration and the solution concentrated in vacuo to give [5-aminomethyl-1-(3-methyl-butyl)-1H-benzoimidazol-2-yl]-methanol (1.14 g, 100%) as a tan solid. A small portion was purified by prep HPLC (30-100% B) to give C-[2-Benzyloxymethyl-1-(3-methyl-butyl)-1H-benzoimidazol-5-yl]-methylamine; HCl salt:
Name
2-benzyloxymethyl-1-(3-methyl-butyl)-1H-benzoimidazole-5-carbonitrile
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1[N:14]([CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C:13]2[CH:20]=[CH:21][C:22]([C:24]#[N:25])=[CH:23][C:12]=2[N:11]=1)C1C=CC=CC=1>CO.Cl.[Pd]>[NH2:25][CH2:24][C:22]1[CH:21]=[CH:20][C:13]2[N:14]([CH2:15][CH2:16][CH:17]([CH3:18])[CH3:19])[C:10]([CH2:9][OH:8])=[N:11][C:12]=2[CH:23]=1

Inputs

Step One
Name
2-benzyloxymethyl-1-(3-methyl-butyl)-1H-benzoimidazole-5-carbonitrile
Quantity
1.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=NC2=C(N1CCC(C)C)C=CC(=C2)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NCC1=CC2=C(N(C(=N2)CO)CCC(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 137.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.